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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MNI-caged-L-
glutamate in two-photon uncaging experiments. The focus is on achieving high spatial and

temporal resolution to investigate synaptic function and plasticity. MNI-caged-L-glutamate is a

photolabile derivative of the excitatory neurotransmitter L-glutamate, which upon photolysis

with near-UV or two-photon excitation, rapidly and efficiently releases L-glutamate.[1] This

property allows for the precise delivery of glutamate to targeted subcellular locations, such as

individual dendritic spines, mimicking endogenous synaptic transmission.[2][3][4]

Quantitative Data Summary
The spatial and temporal resolution of MNI-caged-L-glutamate uncaging is influenced by

several factors, including the optical setup, laser parameters, and the biological preparation.

The following tables summarize key quantitative data from the literature.

Table 1: Spatial Resolution of MNI-caged-L-glutamate Uncaging
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Parameter Value
Experimental
Conditions

Source

Lateral Resolution

(FWHM)
0.80 ± 0.05 µm

In vivo, neocortical

L2/3 pyramidal

neurons, up to 200

µm depth.

[5]

~0.6 µm In slice preparations. [5]

Axial Resolution

(FWHM)
1.9 ± 0.3 µm

In vivo, neocortical

L2/3 pyramidal

neurons, up to 200

µm depth.

[5]

~1.4 µm In slice preparations. [5]

Effective Uncaging

Volume

Similar to a large

spine head

Two-photon excitation

confines axial

excitation.

[3]

Table 2: Temporal Resolution and Kinetics of MNI-caged-L-glutamate Uncaging
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Parameter Value
Experimental
Conditions

Source

Photorelease Half-

Time
200 ns

Following a light

pulse.
[6]

Photorelease Time < 10 µs
Allows for mimicking

fast synaptic currents.
[2]

uEPSC Rise Times 100 - 500 µs

Mimics the fast

component of

excitatory synaptic

currents mediated by

AMPA receptors.

[2]

Uncaging Pulse

Duration
0.25 - 4 ms

Typically used for two-

photon uncaging.
[2]

0.6 ms
Used in vivo to induce

2pEPSCs.
[5]

1 ms

Used to elicit uEPSCs

of ~10 pA at the

soma.

[2]

2 ms

Used for two-photon

uncaging at individual

spines.

[4]

Table 3: Photophysical and Chemical Properties of MNI-caged-L-glutamate
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Property Value Notes Source

One-Photon Excitation

Wavelength
300 - 380 nm

Peak absorption at

340 nm.
[1][6]

Two-Photon Excitation

Wavelength
~720 nm

Two-photon

absorption maximum.
[2]

Quantum Yield (QY) 0.065 - 0.085

Efficiency of

photorelease upon

light absorption.

[1][3]

Two-Photon Cross-

Section
0.06 GM at 730 nm

A measure of the two-

photon absorption

efficiency.

[1][7]

Solubility
Soluble to 50 mM in

water

Highly water-soluble

and stable at neutral

pH.

Biological Activity

(Caged Form)

Pharmacologically

inactive at glutamate

receptors and

transporters (up to

mM concentrations).

Strong antagonist of

GABAA receptors.

Important to consider

potential off-target

effects.

[1][2]

Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging on
Dendritic Spines in Brain Slices
This protocol describes the procedure for stimulating individual dendritic spines on pyramidal

neurons in acute brain slices using two-photon uncaging of MNI-glutamate to evoke uncaging-

evoked excitatory postsynaptic currents (uEPSCs).

Materials:

MNI-caged-L-glutamate (e.g., from Tocris Bioscience)
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Artificial cerebrospinal fluid (ACSF)

Tetrodotoxin (TTX)

Patch-clamp electrophysiology setup

Two-photon laser scanning microscope with a Ti:sapphire laser

Data acquisition and analysis software (e.g., ScanImage, Ephus)

Procedure:

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents

according to standard laboratory procedures.

Solution Preparation:

Prepare ACSF containing (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 D-

glucose, 2 CaCl2, and 1 MgCl2, aerated with 95% O2/5% CO2.

During the experiment, perfuse the slices with ACSF containing 2.5 mM MNI-caged-L-
glutamate and 1 µM TTX to block action potentials.[2]

Electrophysiology:

Obtain whole-cell patch-clamp recordings from visually identified pyramidal neurons.

Use a cesium-based internal solution to block potassium channels and improve voltage-

clamp quality. A typical internal solution contains (in mM): 135 Cs-methanesulfonate, 10

HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent

dye (e.g., Alexa Fluor 488) for cell visualization.[2]

Hold the neuron at -65 mV to record glutamate-mediated currents.[2]

Two-Photon Uncaging:

Tune the Ti:sapphire laser to ~720 nm for two-photon excitation of MNI-glutamate.[2]
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Identify dendritic spines using two-photon imaging.

Position the laser beam over the head of a single dendritic spine.

Deliver short laser pulses (e.g., 1 ms duration) to uncage glutamate.[2] The laser power

will need to be calibrated for each experiment and batch of MNI-glutamate, but is typically

around 10 mW at the sample.[2]

Data Acquisition and Analysis:

Record the resulting uEPSCs.

Average 5-7 test pulses delivered at a low frequency (e.g., 0.1 Hz) to obtain a stable

uEPSC amplitude.[2]

Analyze the amplitude and kinetics (rise and decay times) of the uEPSCs. The goal is

often to elicit responses that mimic miniature excitatory postsynaptic currents (mEPSCs),

typically around 10 pA at the soma.[2]

Protocol 2: In Vivo Two-Photon Glutamate Uncaging in
the Neocortex
This protocol outlines the methodology for performing two-photon glutamate uncaging on

neocortical neurons in living, adult mice.

Materials:

MNI-caged-L-glutamate

A-CSF

Tetrodotoxin (TTX)

Surgical instruments for craniotomy

In vivo two-photon microscopy setup

Whole-cell patch-clamp setup for in vivo recordings
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Alexa Fluor 594 for neuronal visualization

Procedure:

Surgical Preparation:

Anesthetize the mouse and perform a craniotomy over the cortical region of interest.

Carefully remove the dura mater.

Caged Compound Application:

Apply a high concentration of MNI-caged-L-glutamate (e.g., 20 mM) mixed with TTX to

the cortical surface.[5] The higher concentration is necessary to achieve a sufficient

concentration in the tissue.

In Vivo Electrophysiology and Imaging:

After allowing for diffusion of the caged compound (at least 20 minutes), perform in vivo

whole-cell patch-clamp recordings from L2/3 pyramidal neurons.[5]

Include a fluorescent dye like Alexa Fluor 594 in the patch pipette to visualize the neuron's

morphology.[5]

In Vivo Two-Photon Uncaging:

Use the two-photon microscope to identify dendritic spines on the patched neuron.

Deliver laser pulses (e.g., 12 mW for 0.6 ms) at ~720 nm to the head of an identified spine

to induce two-photon evoked excitatory postsynaptic currents (2pEPSCs).[5]

Data Acquisition and Analysis:

Record the 2pEPSCs, which should have amplitudes in the range of miniature EPSCs

(around 10.5 ± 0.5 pA).[5]

Perform 3D mapping of glutamate sensitivity by systematically uncaging at different points

along the dendrite to assess the spatial distribution of functional receptors.[5]
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Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved

in MNI-caged-L-glutamate uncaging experiments.
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Click to download full resolution via product page

Caption: Experimental workflow for two-photon glutamate uncaging.
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Caption: Signaling pathway activated by glutamate uncaging.

Disclaimer: These protocols provide a general framework. Specific parameters may need to be

optimized for individual experimental setups and research questions. It is crucial to be aware of
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the GABAA receptor antagonist activity of MNI-caged-L-glutamate, which may influence

experimental outcomes, particularly when studying inhibitory circuits.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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